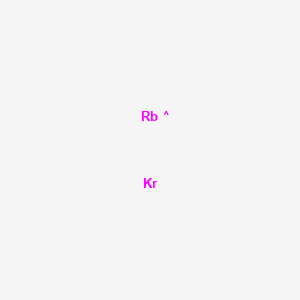
Krypton;rubidium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Krypton;rubidium is a compound formed from the noble gas krypton and the alkali metal rubidium. Krypton is a colorless, odorless, and tasteless noble gas represented by the symbol “Kr” and atomic number 36 . Rubidium, on the other hand, is a highly reactive alkali metal with the symbol “Rb” and atomic number 37 . The combination of these two elements results in a unique compound with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of krypton;rubidium compounds typically involves the reaction of krypton with rubidium under specific conditions. One common method is the reaction of krypton with rubidium fluoride (RbF) to form krypton difluoride (KrF2) and rubidium fluoride (RbF) under high pressure and low temperature . The reaction can be represented as: [ \text{Kr} + \text{RbF} \rightarrow \text{KrF}_2 + \text{RbF} ]
Industrial Production Methods
Industrial production of this compound compounds often involves the use of high-pressure reactors and specialized equipment to maintain the necessary conditions for the reaction. The process may include the use of catalysts and other reagents to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Krypton;rubidium compounds undergo various types of chemical reactions, including:
Oxidation: Rubidium reacts with oxygen to form rubidium superoxide (RbO2) under normal conditions.
Reduction: Krypton difluoride (KrF2) can be reduced to krypton and rubidium fluoride under specific conditions.
Substitution: Rubidium can undergo substitution reactions with other alkali metals to form different compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include fluorine (F2), oxygen (O2), and various alkali metal fluorides. The reactions often require high pressure, low temperature, and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from the reactions of this compound compounds include krypton difluoride (KrF2), rubidium superoxide (RbO2), and various rubidium fluoride compounds .
Applications De Recherche Scientifique
Krypton;rubidium compounds have a wide range of scientific research applications, including:
Chemistry: Used as reagents in various chemical reactions and synthesis processes.
Biology: Rubidium ions are used as tracers in biological studies to understand potassium ion transport routes.
Medicine: Rubidium isotopes are used in medical diagnostics and research.
Industry: Krypton is used in lighting and laser technology, while rubidium is used in electronics and the creation of special glasses
Mécanisme D'action
The mechanism of action of krypton;rubidium compounds involves the interaction of rubidium ions with various molecular targets and pathways. Rubidium ions can replace potassium ions in biological systems, affecting ion transport and cellular functions . Krypton, being a noble gas, is generally inert but can form compounds under specific conditions, influencing the chemical properties of the resulting compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to krypton;rubidium include:
Potassium;rubidium: Similar in reactivity and chemical properties due to the presence of alkali metals.
Cesium;rubidium: Another alkali metal compound with similar properties but higher reactivity.
Xenon;rubidium: A noble gas and alkali metal compound with different chemical properties due to the presence of xenon.
Uniqueness
This compound compounds are unique due to the combination of a noble gas and an alkali metal, resulting in distinct chemical properties and applications. The inert nature of krypton and the high reactivity of rubidium create a compound with unique reactivity and stability under specific conditions .
Propriétés
Numéro CAS |
12678-31-8 |
|---|---|
Formule moléculaire |
KrRb |
Poids moléculaire |
169.27 g/mol |
Nom IUPAC |
krypton;rubidium |
InChI |
InChI=1S/Kr.Rb |
Clé InChI |
LGSVHZIZHHJBCX-UHFFFAOYSA-N |
SMILES canonique |
[Kr].[Rb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
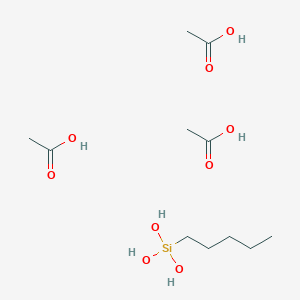
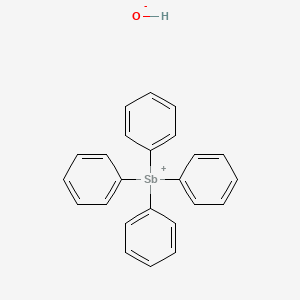
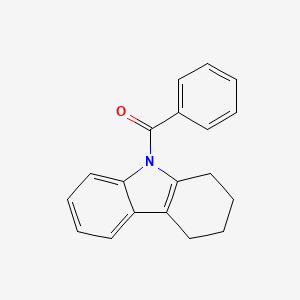
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)
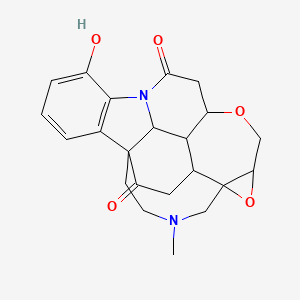
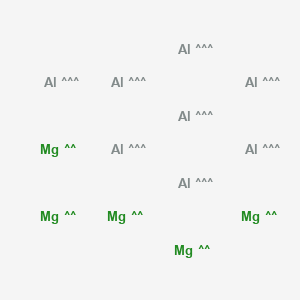
![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)
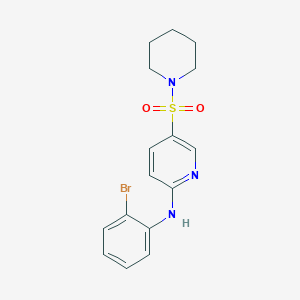

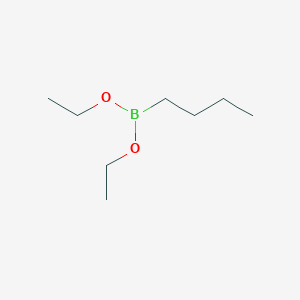
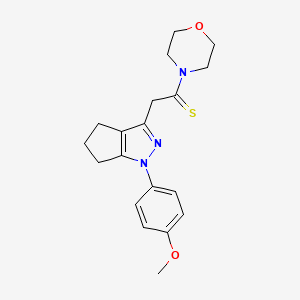
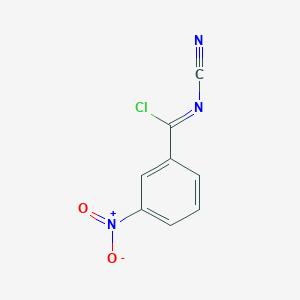
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)
